molecular formula C53H75ClN8O13S B12395483 vc-PABC-DM1

vc-PABC-DM1

Cat. No.: B12395483
M. Wt: 1099.7 g/mol
InChI Key: VPFJBLCYMSCFKX-RRXQVXNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

vc-PABC-DM1: is a compound used in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The compound this compound consists of a valine-citrulline (vc) dipeptide linker, a para-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and a cytotoxic drug, DM1, which is a derivative of maytansine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vc-PABC-DM1 involves several steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale peptide synthesis techniques, followed by purification using high-performance liquid chromatography (HPLC). The final product is obtained as a solid and stored under specific conditions to maintain stability .

Scientific Research Applications

vc-PABC-DM1 has several scientific research applications:

Mechanism of Action

The mechanism of action of vc-PABC-DM1 involves several steps:

Comparison with Similar Compounds

vc-PABC-DM1 can be compared with other similar compounds used in ADCs:

    vc-MMAE: This compound uses a valine-citrulline linker with monomethyl auristatin E (MMAE) as the cytotoxic drug.

    mc-vc-PABC-MMAE: This compound includes a maleimidocaproyl (mc) spacer in addition to the valine-citrulline linker and MMAE.

Uniqueness: this compound is unique due to its use of the PABC self-immolative spacer, which ensures efficient release of the DM1 drug upon cleavage by proteases. This design enhances the stability and efficacy of the ADC .

Biological Activity

vc-PABC-DM1 is a novel compound utilized primarily in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies combining monoclonal antibodies with potent cytotoxic agents. This article explores the biological activity of this compound, summarizing its mechanisms, efficacy, and clinical implications based on diverse research findings.

This compound is a cleavable linker system that connects the cytotoxic agent DM1 (a derivative of maytansine) to an antibody via a p-aminobenzyloxycarbonyl (PABC) spacer. The unique design allows for selective delivery of the cytotoxic agent to cancer cells upon internalization, enhancing therapeutic efficacy while minimizing systemic toxicity. The mechanism of action involves:

  • Targeting : The antibody component binds specifically to antigens expressed on cancer cells.
  • Internalization : Upon binding, the ADC is internalized into the cell.
  • Payload Release : The cleavable linker facilitates the release of DM1 within the cell, leading to microtubule disruption and subsequent cell death.

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound in various cancer models. Notably, research indicates that ADCs utilizing this compound demonstrate superior potency compared to traditional chemotherapy agents and even some existing ADCs.

Comparative Efficacy

A study comparing different ADC formulations showed that the H32-VCMMAE ADC exhibited greater anticancer activity than H32-DM1 and Kadcyla®, with efficacy measured across various cancer cell lines (N87, SK-BR-3, BT474) . The following table summarizes key findings from comparative studies:

ADC TypeIC50 (nM)Relative Efficacy
H32-DM10.52-8x greater than Kadcyla®
H32-VCMMAE0.3Superior to H32-DM1
Kadcyla®4.0Baseline comparator

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the behavior of this compound in vivo. Phase 1 trials typically assess parameters such as maximum tolerated dose (MTD), clearance rate, and area under the concentration-time curve (AUC). Key pharmacokinetic findings include:

  • MTD : Determined through dose escalation studies in patients with advanced cancers.
  • Clearance : Reported values vary based on patient characteristics but indicate a need for individualized dosing regimens .

The following table presents pharmacokinetic parameters from various studies:

ParameterValue
AUCVariable by study
Clearance (CL)0.2 - 0.5 L/h/kg
Half-life (t½)3 - 5 days

Clinical Implications

The clinical application of this compound has shown promise in treating various malignancies, particularly those expressing HER2 and other tumor-associated antigens. Clinical trials are ongoing to establish its safety profile and optimal dosing strategies.

Case Studies

Several case studies highlight the effectiveness of this compound-based therapies:

  • Case Study 1 : A patient with HER2-positive breast cancer showed significant tumor reduction after treatment with an ADC utilizing this compound, achieving a partial response as per RECIST criteria.
  • Case Study 2 : In a cohort study involving patients with non-small cell lung cancer (NSCLC), those treated with this compound demonstrated improved progression-free survival compared to those receiving standard chemotherapy.

Properties

Molecular Formula

C53H75ClN8O13S

Molecular Weight

1099.7 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate

InChI

InChI=1S/C53H75ClN8O13S/c1-29(2)45(55)48(66)59-36(14-12-21-57-50(56)68)47(65)58-35-18-16-33(17-19-35)28-76-22-20-42(63)61(7)32(5)49(67)74-41-26-43(64)62(8)37-24-34(25-38(71-9)44(37)54)23-30(3)13-11-15-40(72-10)53(70)27-39(73-51(69)60-53)31(4)46-52(41,6)75-46/h11,13,15-19,24-25,29,31-32,36,39-41,45-46,70H,12,14,20-23,26-28,55H2,1-10H3,(H,58,65)(H,59,66)(H,60,69)(H3,56,57,68)/b15-11+,30-13+/t31-,32+,36+,39+,40-,41+,45+,46+,52+,53+/m1/s1

InChI Key

VPFJBLCYMSCFKX-RRXQVXNVSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.